4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H15BrCl2N2O4 and a molecular weight of 522.186 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The starting materials typically include 2,3-dichlorophenol, acetyl chloride, and carbohydrazide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through a series of condensation and esterification reactions
Chemical Reactions Analysis
4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:
- 4-(2-((2,4-Dichlorophenoxy)AC)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((2-Chlorophenoxy)AC)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-((2,3-Dichlorophenoxy)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities .
Properties
CAS No. |
477735-01-6 |
---|---|
Molecular Formula |
C23H17BrCl2N2O5 |
Molecular Weight |
552.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrCl2N2O5/c1-31-20-10-14(8-9-18(20)33-23(30)15-4-2-5-16(24)11-15)12-27-28-21(29)13-32-19-7-3-6-17(25)22(19)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+ |
InChI Key |
UNOSFXJZGMDKFM-KKMKTNMSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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